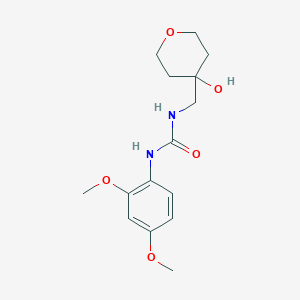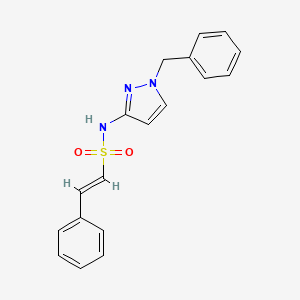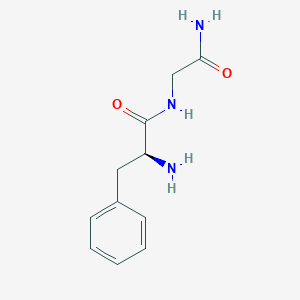
1-(2,4-dimethoxyphenyl)-3-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-dimethoxyphenyl)-3-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is also known as DPHMU and has been synthesized and studied extensively to understand its mechanism of action and biochemical and physiological effects.
Applications De Recherche Scientifique
Hydrogel Applications in Drug Delivery and Tissue Engineering
Research on compounds like "1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea" forms hydrogels in various acids, demonstrating the role of specific functional groups in tuning physical properties of gels for potential applications in drug delivery and tissue engineering. The ability to control the morphology and rheology of these gels by altering the anion identity showcases the importance of molecular design in developing new materials for biomedical applications (Lloyd & Steed, 2011).
Crystal Structure Analysis for Herbicide Development
The study of "azimsulfuron," a sulfonylurea herbicide, through crystal structure analysis, underlines the significance of understanding molecular geometry for the development of agricultural chemicals. This research could inform the design and optimization of new compounds for selective herbicidal activity, emphasizing the role of crystallography in developing more effective and environmentally safe pesticides (Jeon et al., 2015).
Anticancer Agent Development
Research into the synthesis and biological evaluation of "1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives" as new anticancer agents highlights the therapeutic potential of urea derivatives in medicine. These compounds have demonstrated significant antiproliferative effects on various cancer cell lines, suggesting that the manipulation of urea-based structures could lead to the development of novel treatments for cancer (Feng et al., 2020).
Synthesis of Electrocromic Materials
The creation of electrochromic materials employing pyrido[4,3-b]pyrazine as the acceptor unit, coupled with thiophene derivatives, showcases the application of specific chemical structures in the development of devices that change color in response to electrical input. Such materials have potential uses in smart windows, displays, and energy-efficient coatings, illustrating the impact of chemical synthesis on advancing materials science (Zhao et al., 2014).
Propriétés
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-[(4-hydroxyoxan-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5/c1-20-11-3-4-12(13(9-11)21-2)17-14(18)16-10-15(19)5-7-22-8-6-15/h3-4,9,19H,5-8,10H2,1-2H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEWYTJYRAMMDFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NCC2(CCOCC2)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-dimethoxyphenyl)-3-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-1-(3-methoxyphenyl)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2878787.png)


![1-(2,6-dimethylmorpholino)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2878791.png)
![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide](/img/structure/B2878792.png)
amino]-1H-pyrrole-2,5-dione](/img/structure/B2878794.png)
![2-[4-(2,2-Difluoroethyl)piperazin-1-yl]butanoic acid](/img/structure/B2878795.png)
![[5-(3-Chloro-2-methylphenyl)furan-2-yl]methanol](/img/structure/B2878796.png)
![3-(2-ethoxyethyl)-8-(4-ethoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2878798.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2878801.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride](/img/structure/B2878804.png)
![5-((4-Benzylpiperazin-1-yl)(3,4-dimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2878807.png)